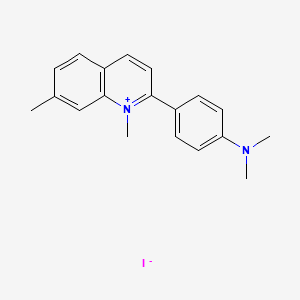
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is a quinolinium derivative known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide typically involves the reaction of 1,7-dimethylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the quinolinium iodide salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by the addition of iodine to form the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinolinium ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinolinium N-oxides, dihydroquinolines, and substituted quinolinium derivatives, which have diverse applications in organic synthesis and material science .
Scientific Research Applications
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide has several scientific research applications:
Nonlinear Optics: The compound exhibits significant third-order nonlinear optical properties, making it useful in optical communication and data storage.
Photonic Devices: It is used in the development of photonic devices due to its high optical transmission and low dielectric losses.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Its nonlinear optical properties are attributed to the delocalization of π-electrons within the quinolinium ring, which enhances its interaction with light and other electromagnetic radiation .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- 4-(1,7-Dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline iodide
- 2-(4-(Dimethylamino)phenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide
Uniqueness
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is unique due to its specific substitution pattern on the quinolinium ring, which imparts distinct electronic and optical properties. Compared to similar compounds, it exhibits higher third-order nonlinear optical susceptibility and better thermal stability, making it more suitable for advanced photonic and optoelectronic applications .
Properties
CAS No. |
25413-41-6 |
|---|---|
Molecular Formula |
C19H21IN2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(1,7-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-5-6-16-9-12-18(21(4)19(16)13-14)15-7-10-17(11-8-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI Key |
VKVVLRRNHXRKIG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















